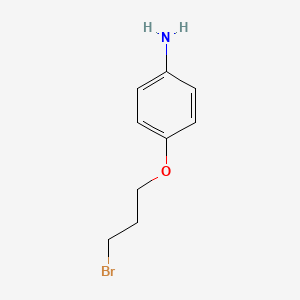

4-(3-Bromopropoxy)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-bromopropoxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c10-6-1-7-12-9-4-2-8(11)3-5-9/h2-5H,1,6-7,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEJDIEQCJKKKDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OCCCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 3 Bromopropoxy Aniline

Precursor-Based Synthesis Routes

The creation of 4-(3-Bromopropoxy)aniline relies heavily on precursor-based synthesis, a strategy that offers versatility and control over the final product. These routes can be broadly classified into two main approaches: O-alkylation strategies starting from substituted phenols and reductive amination of aromatic nitro precursors.

O-Alkylation Strategies Utilizing Substituted Phenols

O-alkylation of substituted phenols is a direct and widely used method for forming the ether linkage in this compound. This approach typically involves the reaction of a substituted phenol (B47542) with an alkylating agent in the presence of a base.

A primary method for synthesizing this compound is through the etherification of 4-aminophenol (B1666318) with 1,3-dibromopropane (B121459). researchgate.netthieme-connect.com To prevent the undesired N-alkylation of the amino group, it is often necessary to protect it before the etherification step. researchgate.net One common protection strategy involves reacting the 4-aminophenol with benzaldehyde (B42025) to form an imine. This protected intermediate is then reacted with 1,3-dibromopropane. Subsequent hydrolysis of the imine yields the desired O-alkylated product, this compound. researchgate.net

Alternatively, synthesis can start from 4-nitrophenol (B140041), which is first reacted with 1,3-dibromopropane to form 1-(3-Bromopropoxy)-4-nitrobenzene. nih.gov This intermediate is then subjected to a reduction step to convert the nitro group to an amine, yielding this compound. nih.govprepchem.com

The choice of base and solvent system is critical in the O-alkylation of phenols. Strong bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly used to deprotonate the phenol, forming a more nucleophilic phenoxide ion. The reaction is often carried out in polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (B52724), or acetone (B3395972), which facilitate the nucleophilic substitution reaction. nih.gov For instance, the synthesis of 1-(3-Bromopropoxy)-4-nitrobenzene from 4-nitrophenol and 1,3-dibromopropane can be effectively carried out in DMF. nih.gov Another approach involves using potassium carbonate in acetone under reflux conditions. umich.edu

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield |

| 4-Nitrophenol | 1,3-Dibromopropane | K2CO3 | DMF | 1-(3-Bromopropoxy)-4-nitrobenzene | 80% nih.gov |

| Phenylmethyleneaminophenol | 1,3-Dibromopropane | K2CO3 | Acetone | 4-(3-Bromopropoxy)phenylmethyleneamine | - |

Etherification with 1,3-Dibromopropane

Reductive Amination of Aromatic Nitro Precursors

Another significant pathway to this compound involves the reduction of an aromatic nitro precursor, specifically 1-(3-Bromopropoxy)-4-nitrobenzene. This method focuses on the selective conversion of the nitro group to an amine.

Catalytic hydrogenation is a widely employed technique for the reduction of nitroarenes. helgroup.comwikipedia.org This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, in the presence of hydrogen gas. prepchem.comhelgroup.com For example, 3-(3-bromopropoxy)-nitrobenzene can be hydrogenated using Raney nickel in tetrahydrofuran (B95107) to produce 3-(3-bromopropoxy)-aniline. prepchem.com The efficiency of the hydrogenation can be influenced by the catalyst loading, with a higher catalyst amount generally leading to an increased reaction rate. helgroup.com

| Starting Material | Catalyst | Solvent | Product |

| 3-(3-Bromopropoxy)-nitrobenzene | Raney Nickel | Tetrahydrofuran | 3-(3-Bromopropoxy)-aniline prepchem.com |

| Nitrobenzene | Pd/C | 1-Decanol | Aniline (B41778) helgroup.com |

Chemoselective reduction is crucial when the molecule contains other reducible functional groups. The goal is to selectively reduce the nitro group without affecting other parts of the molecule, such as the bromo-alkoxy chain. Various reagents and methods have been developed for this purpose. One approach involves using tin(II) chloride dihydrate (SnCl2·2H2O) in a solvent like ethyl acetate (B1210297) under reflux conditions. nih.gov Other methods include the use of iron in acidic media or sodium hydrosulfite. wikipedia.org Metal-free reduction techniques have also emerged, utilizing reagents like tetrahydroxydiboron (B82485) in water. organic-chemistry.org

The choice of reducing agent is critical to avoid unwanted side reactions. For instance, while sodium borohydride (B1222165) is a common reducing agent, it is not typically used for reducing aryl nitro compounds to anilines as it can lead to the formation of azo compounds. wikipedia.orgmasterorganicchemistry.com

| Nitro Compound | Reducing Agent | Solvent | Product |

| Alkoxy-substituted nitrophenol derivative | SnCl2·2H2O | Ethyl Acetate | Corresponding aniline nih.gov |

| Dinitroarenes | Vasicine | Water | Nitroanilines organic-chemistry.org |

Catalytic Hydrogenation Methods

Functional Group Interconversion on Aniline Derivatives

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. imperial.ac.uk In the context of synthesizing this compound, two primary FGI pathways are prominent.

The first and more direct pathway involves the O-alkylation of 4-aminophenol. In this nucleophilic substitution reaction, the phenoxide ion, generated by treating 4-aminophenol with a base, attacks 1,3-dibromopropane. This method directly introduces the 3-bromopropoxy side chain onto the oxygen atom of the aniline derivative.

A second common strategy begins with a nitro-aromatic compound, such as 1-(3-bromopropoxy)-4-nitrobenzene. prepchem.comtandfonline.com This intermediate is first synthesized by the alkylation of 4-nitrophenol with 1,3-dibromopropane. The subsequent and crucial FGI step is the reduction of the nitro group to an amine. solubilityofthings.com This transformation is commonly achieved through catalytic hydrogenation, for instance, using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere or by using reducing agents like Raney nickel in a suitable solvent such as tetrahydrofuran. prepchem.com This two-step approach, involving alkylation followed by reduction, is a robust method for preparing the target aniline derivative. tandfonline.com

Optimized Reaction Conditions and Parameters for Synthesis

The success of synthesizing this compound hinges on the careful optimization of reaction conditions to maximize yield and minimize the formation of byproducts.

The choice of solvent and temperature is critical for controlling the reaction rate and selectivity.

For Alkylation Reactions: In the synthesis of the ether linkage, polar aprotic solvents are generally preferred. Acetone is a commonly used solvent, often in the presence of a base like potassium carbonate (K₂CO₃) and a catalyst such as potassium iodide (KI). The reaction is typically carried out under reflux for an extended period, often 24 hours, to ensure complete conversion. frontiersin.org Other solvents like acetonitrile may also be employed, particularly when refluxing for around 16 hours. rsc.org

For Nitro Group Reduction: When reducing a nitro-precursor, solvents such as methanol (B129727) or tetrahydrofuran (THF) are frequently used. prepchem.comtandfonline.comfrontiersin.org Catalytic hydrogenation reactions are often performed at room temperature under hydrogen pressure (e.g., 5 bar), which provides mild conditions for the selective reduction of the nitro group. frontiersin.org

A summary of typical reaction conditions is presented below.

| Reaction Step | Solvent System | Temperature Regime |

| O-Alkylation | Acetone, Acetonitrile | Reflux |

| Nitro Reduction | Methanol, Tetrahydrofuran | Room Temperature |

The molar ratios of reactants are carefully controlled to favor the desired product. In the alkylation of a phenol with 1,3-dibromopropane, the dibromoalkane is often used in excess to increase the probability of mono-alkylation and reduce the formation of dimerized products. frontiersin.org A base, such as potassium carbonate, is typically used in at least a stoichiometric amount, or often in excess, to facilitate the deprotonation of the phenol. rsc.org

In reactions involving highly reactive reagents, dropwise addition is a common technique to control the reaction rate and temperature. For instance, when synthesizing a derivative from 3-(3-bromopropoxy)-aniline, a solution of oxalic acid monomethyl ester chloride in methylene (B1212753) chloride is added dropwise to a solution containing the aniline and pyridine. prepchem.com This controlled addition prevents temperature spikes and reduces side reactions.

After the reaction is complete, a series of work-up and purification steps are necessary to isolate the pure this compound.

A typical isolation procedure involves quenching the reaction mixture, often with water, followed by extraction into an organic solvent like methylene chloride or ethyl acetate. prepchem.comcardiff.ac.uk The combined organic layers are then washed, dried over an agent like sodium sulfate, and concentrated under reduced pressure. rsc.org

Crude products are often purified using column chromatography on silica (B1680970) gel. prepchem.com The choice of eluent is crucial for effective separation; a mixture of solvents like methylene chloride/ethyl acetate or petrol/ethyl acetate is often used. prepchem.comshu.ac.uk In some cases, the final product can be further purified by crystallization from a suitable solvent system, such as ether/hexane, to yield a solid of high purity. prepchem.com Some syntheses report obtaining the product as an oil, which may not require crystallization. frontiersin.org

Reagent Stoichiometry and Addition Control

Regioselectivity and Chemoselectivity in Synthesis Pathways

Controlling the site of reaction (regioselectivity) and the reactivity of different functional groups (chemoselectivity) is paramount in the synthesis of this compound. oxfordsciencetrove.comslideshare.net

Regioselectivity refers to the preference for reaction at one position over another. unizg.hr The synthesis of the para isomer, this compound, is achieved with high regioselectivity primarily by starting with a para-substituted precursor, such as 4-aminophenol or 4-nitrophenol. The directing effects of the hydroxyl and nitro groups ensure that subsequent reactions or the inherent structure lead to the desired 4-substituted product. Direct halogenation of unprotected anilines often yields predominantly the para-substituted product due to the strong activating and ortho-, para-directing nature of the amino group. beilstein-journals.orgnih.gov

Chemoselectivity is the preferential reaction of a reagent with one of two or more different functional groups. wikipedia.org

O-Alkylation vs. N-Alkylation: When synthesizing from 4-aminophenol, O-alkylation is favored over N-alkylation. Under basic conditions, the phenolic hydroxyl group is more acidic and more readily deprotonated to form a nucleophilic phenoxide, which then reacts with the alkyl halide. The aniline nitrogen is less nucleophilic in this state, leading to selective ether formation.

Selective Reduction: In the pathway involving the reduction of 1-(3-bromopropoxy)-4-nitrobenzene, it is crucial that the reducing agent targets the nitro group without affecting the carbon-bromine bond in the alkoxy chain. frontiersin.org Catalytic hydrogenation with Pd/C is a chemoselective method that effectively reduces the nitro group under mild conditions while leaving the alkyl bromide intact. frontiersin.org

This careful control over selectivity ensures the efficient formation of the target molecule with minimal undesirable isomers or byproducts.

Chemical Reactivity and Advanced Transformations of 4 3 Bromopropoxy Aniline

Reactions Involving the Aromatic Amine Functional Group

The reactivity of the aniline (B41778) moiety in 4-(3-bromopropoxy)aniline is characterized by the electron-donating nature of the amino group, which activates the aromatic ring toward electrophilic substitution and provides a nucleophilic center for various other transformations. sundarbanmahavidyalaya.inmakingmolecules.com

Electrophilic Aromatic Substitution on the Aniline Ring

The amino group is a potent activating group, directing incoming electrophiles to the ortho and para positions of the benzene (B151609) ring. openstax.orglibretexts.org However, the high reactivity can sometimes be a drawback, leading to multiple substitutions. openstax.orglibretexts.org

The high reactivity of the aniline ring makes direct monohalogenation challenging, as the reaction with reagents like bromine water often leads to the formation of poly-substituted products, such as 2,4,6-tribromoaniline. makingmolecules.comopenstax.org To control this, the reactivity of the amino group can be moderated by converting it into an amide. This strategy allows for clean monobromination. openstax.orglibretexts.org

Nitration of the aniline ring also requires careful consideration. The strong oxidizing conditions of nitration can destroy the reactive ring. sundarbanmahavidyalaya.in Similar to halogenation, protecting the amine as an amide is a common strategy to achieve controlled nitration. sundarbanmahavidyalaya.in The reaction of aromatic amines with nitrous acid can lead to the formation of diazonium salts, which are versatile intermediates for a variety of substitution reactions. msu.edunoaa.gov

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds without pre-functionalization. researchgate.netnih.gov For aniline derivatives, this approach offers an alternative to classical electrophilic substitution. While ortho- and para-functionalization are common due to the directing effect of the amine, achieving meta-selectivity is more challenging. researchgate.net Palladium-catalyzed C-H activation has shown promise in achieving site-selectivity in these transformations. researchgate.netmdpi.com These methods can be applied to various reactions, including olefination, to introduce new functional groups onto the aromatic ring. mdpi.com

Halo-functionalization and Nitration Studies

N-Alkylation and N-Acylation Reactions

The lone pair of electrons on the nitrogen atom of the primary amine in this compound makes it nucleophilic, allowing it to readily undergo N-alkylation and N-acylation reactions. slideshare.netnih.gov

N-Alkylation: Primary aromatic amines can react with alkyl halides to form secondary and tertiary amines. slideshare.net Catalytic methods, for instance using iridium or ruthenium complexes, facilitate the N-alkylation of anilines with alcohols. nih.gov

N-Acylation: Reaction with acid chlorides, anhydrides, or esters leads to the formation of amides. sundarbanmahavidyalaya.in This reaction, known as acylation, is often carried out in the presence of a base to neutralize the acid byproduct. sundarbanmahavidyalaya.in Benzoylation is a specific type of acylation using benzoyl chloride. sundarbanmahavidyalaya.in

| Reaction Type | Reagent/Catalyst | Product Type |

| N-Alkylation | Alkyl Halides | Secondary/Tertiary Amines |

| N-Alkylation | Alcohols (with Ir/Ru catalyst) | Substituted Amines |

| N-Acylation | Acid Chlorides, Anhydrides, Esters | Amides |

| Benzoylation | Benzoyl Chloride | Benzamides |

Condensation and Cycloaddition Reactions for Heterocycle Formation

The amine group of this compound is a key functional handle for the synthesis of various heterocyclic compounds. These reactions often involve the formation of an imine intermediate.

Condensation Reactions: Aniline derivatives react with aldehydes and ketones to form Schiff bases (imines). slideshare.net These can then undergo further reactions. For example, the Povarov reaction is a cycloaddition between an aromatic imine and an electron-rich alkene to form quinolines. wikipedia.org Three-component reactions involving an aniline, a 1,3-diketone, and another amine can lead to the formation of substituted meta-hetarylanilines. beilstein-journals.org

Cycloaddition Reactions: The Povarov reaction is a formal [4+2] cycloaddition that results in the synthesis of tetrahydroquinolines. wikipedia.org Other cycloaddition strategies can also be employed to construct diverse heterocyclic frameworks.

Coordination Chemistry and Ligand Development

The nitrogen atom in the amine group of this compound can donate its lone pair of electrons to a metal center, acting as a Lewis base. libretexts.org This property allows it to function as a ligand in the formation of coordination complexes. libretexts.org By incorporating other donor atoms, this compound can be a precursor for synthesizing multidentate ligands. For instance, it can be used in the synthesis of Schiff base ligands, which are known for their ability to form stable complexes with a variety of metal ions. eurjchem.comresearcher.life These complexes have applications in various fields, including catalysis and materials science. beilstein-journals.org

Reactions Involving the Bromopropyl Ether Moiety

The bromopropyl ether portion of the molecule is a key site for synthetic modifications, primarily through reactions targeting the terminal bromide.

The bromine atom at the terminus of the propyl chain is a good leaving group, readily displaced by a variety of nucleophiles. rammohancollege.ac.in This classic SN2 reaction pathway allows for the introduction of diverse functional groups. Common nucleophiles employed in reactions with similar alkyl bromides include amines, thiols, and alkoxides, typically carried out in polar aprotic solvents like DMSO or acetonitrile (B52724). For instance, reaction with primary amines can introduce new amino functionalities, which can be valuable for downstream applications or for building larger molecular scaffolds. nih.gov The reactivity of the bromopropyl chain facilitates the construction of more complex structures, as seen in the synthesis of various derivatives where the bromide is replaced by other moieties.

Table 1: Examples of Nucleophilic Substitution Reactions with Alkyl Bromides

| Nucleophile | Reagent Example | Product Functional Group | Solvent |

| Amine | Primary Amine (e.g., Benzylamine) | Secondary Amine | DMSO |

| Thiol | Sodium Thiolate | Thioether | Acetonitrile |

| Alkoxide | Sodium Ethoxide | Ether | Ethanol |

| Azide | Sodium Azide | Azide | DMF |

This table provides illustrative examples of nucleophilic substitution reactions commonly performed on alkyl bromides.

The presence of both a nucleophilic amine and an electrophilic alkyl bromide within the same molecule allows for intramolecular cyclization, a powerful strategy for constructing heterocyclic ring systems. These reactions are often favored due to the proximity of the reacting centers, leading to the formation of thermodynamically stable five- or six-membered rings. Such cyclizations are crucial in the synthesis of various heterocyclic frameworks, which are prevalent in biologically active compounds. clockss.org The formation of these rings can proceed through different mechanisms, including radical cyclizations or metal-catalyzed processes. clockss.orgresearchgate.net The specific reaction conditions and the nature of any catalysts or reagents used can influence the regioselectivity of the cyclization, determining whether a five- or six-membered ring is formed. libretexts.org

While the primary focus of reactivity for the bromopropyl group is nucleophilic substitution, the terminal bromide can also participate in certain transition metal-catalyzed cross-coupling reactions. eie.grmdpi.com These reactions, often catalyzed by palladium or nickel complexes, enable the formation of new carbon-carbon or carbon-heteroatom bonds. cuny.educore.ac.uk For example, reactions like the Suzuki or Heck coupling could potentially be employed to connect the bromopropyl chain to other organic fragments, although this application is less common compared to the use of aryl halides in such reactions. eie.gr The development of more efficient catalytic systems continues to expand the scope of these powerful bond-forming reactions. mdpi.com

Intramolecular Cyclization Reactions for Ring Systems

Dual Functionalization and Tandem Reaction Approaches

The orthogonal nature of the amino and bromopropyl functional groups in this compound allows for selective and sequential reactions, as well as the design of one-pot tandem reaction sequences to build molecular complexity efficiently.

The distinct reactivity of the aromatic amine and the alkyl bromide allows for their selective manipulation. The amino group is highly reactive towards electrophilic aromatic substitution, while the bromopropyl group is susceptible to nucleophilic attack. libretexts.org This orthogonality can be exploited by using protecting groups. For example, the amino group can be acetylated to form an acetanilide, which moderates its activating effect and allows for selective reactions at other positions before the protecting group is removed. libretexts.org This strategy of sequential functionalization provides precise control over the synthesis of complex molecules. acs.org

Table 2: Orthogonal Reactivity of Functional Groups in this compound

| Functional Group | Type of Reactivity | Typical Reagents |

| Aromatic Amine | Nucleophilic, Electrophilic Aromatic Substitution | Acids, Electrophiles (e.g., acyl chlorides) |

| Bromopropyl Ether | Electrophilic (at carbon), Susceptible to Nucleophilic Substitution | Nucleophiles (e.g., amines, alkoxides) |

This table highlights the distinct and complementary reactivity of the two main functional groups in the molecule.

The dual functionality of this compound makes it an ideal substrate for one-pot reactions where multiple transformations occur in a single reaction vessel. These tandem or cascade reactions can significantly improve synthetic efficiency by reducing the number of purification steps and saving time and resources. For example, a one-pot sequence could involve an initial nucleophilic substitution at the bromopropyl chain, followed by a reaction involving the aniline moiety, such as a condensation or a cyclization. mdpi.comacs.org The development of such one-pot methodologies is a key area of research in modern organic synthesis, enabling the rapid construction of complex molecular frameworks from relatively simple starting materials. mdpi.com

Mechanistic Investigations and Reaction Pathway Elucidation

Elucidation of Etherification Reaction Mechanisms

The formation of the ether linkage in 4-(3-Bromopropoxy)aniline is a classic example of the Williamson ether synthesis. wikipedia.org This reaction proceeds via an S\textsubscript{N}2 (bimolecular nucleophilic substitution) mechanism. masterorganicchemistry.com The process begins with the deprotonation of the hydroxyl group of 4-aminophenol (B1666318) (or a related precursor) by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon atom of 1,3-dibromopropane (B121459), which bears the bromine leaving group. wikipedia.orgmasterorganicchemistry.com

The reaction is a single, concerted step where the new carbon-oxygen bond forms simultaneously as the carbon-bromine bond breaks. masterorganicchemistry.com For an S\textsubscript{N}2 reaction to be efficient, the electrophilic carbon should be unhindered. wikipedia.org In the case of 1,3-dibromopropane, the primary carbon atom is readily accessible to the nucleophile, favoring the S\textsubscript{N}2 pathway.

Key factors influencing this reaction include the choice of base and solvent. Strong bases like sodium hydride (NaH) or potassium carbonate are often employed to ensure complete deprotonation of the phenol (B47542). numberanalytics.com The solvent plays a critical role; polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) are preferred as they solvate the cation of the base, leaving the alkoxide nucleophile more exposed and reactive. wikipedia.orgnumberanalytics.comchemistrytalk.org Protic solvents, on the other hand, can solvate the nucleophile, reducing its reactivity. wikipedia.org

| Base | Solvent | Typical Yield (%) |

|---|---|---|

| NaH | DMF | 85 |

| KOtBu | DMSO | 90 |

| NaOH | H₂O | 40 |

Mechanistic Studies of Aromatic Nitro Group Reduction to Amine

Should the synthesis start from 4-nitrophenol (B140041), a subsequent reduction of the nitro group to an amine is necessary. This transformation is a cornerstone of aromatic chemistry and can proceed through various mechanisms depending on the reagents used. masterorganicchemistry.com

The reduction of a nitro group is a stepwise process involving several intermediates. A widely accepted pathway involves the initial reduction of the nitro group (NO₂) to a nitroso group (NO). rsc.orgorientjchem.org This is followed by further reduction to a hydroxylamine (B1172632) (NHOH) intermediate, which is then finally reduced to the amine (NH₂). rsc.orgorientjchem.org

In catalytic hydrogenation, the catalyst surface plays a crucial role. For instance, with metal catalysts, hydrogen gas is activated, and these active hydrogen species attack the nitro group. rsc.org In some cases, metal hydrides can form on the catalyst surface and act as the reducing species. rsc.org The reaction can also proceed through a "direct" route, primarily involving the hydroxylamine intermediate, or an "indirect" route where condensation reactions between intermediates can lead to species like azoxybenzene (B3421426) and azobenzene, which are then further reduced to aniline (B41778). rsc.org

A variety of reducing agents can be employed for the reduction of aromatic nitro compounds. masterorganicchemistry.com Common methods include:

Catalytic Hydrogenation: This involves the use of a metal catalyst such as palladium on carbon (Pd/C), platinum (Pt), or Raney nickel (Ni) with hydrogen gas. masterorganicchemistry.com The catalytic cycle involves the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a series of hydrogen transfer steps. orientjchem.org

Metal/Acid Reduction: The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl) is a classic method. masterorganicchemistry.com The metal acts as the electron donor, and the acid provides the protons for the reduction.

Transfer Hydrogenation: In this method, a hydrogen donor molecule, such as triethylsilane, is used in the presence of a catalyst like Pd/C to transfer hydrogen to the nitro group. organic-chemistry.org

The choice of reducing agent can be critical for chemoselectivity, especially when other reducible functional groups are present in the molecule. organic-chemistry.org

| Reducing System | Key Features | Reference |

|---|---|---|

| H₂/Pd/C | Commonly used, efficient. | organic-chemistry.org |

| Fe/HCl | Classic, cost-effective method. | masterorganicchemistry.com |

| SnCl₂/Ethanol | pH-neutral conditions. | masterorganicchemistry.com |

| Triethylsilane/Pd/C | Transfer hydrogenation, mild conditions. | organic-chemistry.org |

Identification of Catalytic Intermediates (e.g., Nitroso, Hydride)

Detailed Mechanisms of Electrophilic Aromatic Substitution

The aniline ring in this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino and alkoxy groups. wikipedia.org These reactions proceed via a common two-step mechanism. masterorganicchemistry.com

Attack of the Electrophile: The electron-rich aromatic ring acts as a nucleophile and attacks the electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.orgmasterorganicchemistry.com This step is typically the slow, rate-determining step as it disrupts the aromaticity of the ring. masterorganicchemistry.com

Deprotonation: A weak base in the reaction mixture removes a proton from the carbon atom that formed the bond with the electrophile. masterorganicchemistry.com This restores the aromaticity of the ring and yields the substituted product. masterorganicchemistry.com

The amino and alkoxy groups are ortho, para-directing, meaning that incoming electrophiles will preferentially add to the positions ortho and para to these groups. wikipedia.org This is because the lone pairs of electrons on the nitrogen and oxygen atoms can be delocalized into the ring, stabilizing the positive charge of the arenium ion intermediate more effectively when the attack occurs at these positions.

Reaction Kinetics and Transition State Analysis

The study of reaction kinetics provides quantitative information about reaction rates and the factors that influence them. For the Williamson ether synthesis, the reaction is typically second order, with the rate being dependent on the concentration of both the phenoxide and the alkyl halide. dalalinstitute.com

Transition state analysis, often aided by computational methods like Density Functional Theory (DFT), can provide insights into the structure and energy of the transition state. researchgate.net For S\textsubscript{N}2 reactions, the transition state involves a trigonal bipyramidal geometry at the carbon atom undergoing substitution. In electrophilic aromatic substitution, the transition state resembles the high-energy arenium ion intermediate.

Computational and Theoretical Studies on 4 3 Bromopropoxy Aniline

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a robust computational method used to study the electronic structure and properties of many-body systems, making it well-suited for analyzing organic molecules. For 4-(3-Bromopropoxy)aniline, DFT calculations can elucidate its reactivity, stability, and spectroscopic characteristics.

The electronic properties of aniline (B41778) and its derivatives are significantly influenced by substituents. acs.org The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability. researchgate.net

In a molecule like this compound, the aniline moiety acts as an electron-donating group, influencing the energy of the HOMO. The propoxy chain and the bromine atom will also have an effect on the electronic distribution. Studies on similar substituted anilines have shown that electron-donating groups tend to increase the HOMO energy, making the molecule more susceptible to electrophilic attack. Conversely, electron-withdrawing groups lower the LUMO energy, making the molecule a better electron acceptor. acs.org

Table 1: Representative Frontier Orbital Energies for Substituted Anilines (Illustrative)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Aniline | -5.25 | -0.29 | 4.96 |

| 4-Methoxyaniline | -4.98 | -0.15 | 4.83 |

| 4-Nitroaniline | -6.01 | -1.98 | 4.03 |

Note: These values are illustrative and sourced from various computational studies on aniline derivatives for comparative purposes.

The this compound molecule has two primary reactive sites: the aniline nitrogen and the carbon atom attached to the bromine. The bromoalkane moiety is susceptible to nucleophilic substitution reactions. chemguide.co.uklibretexts.org Computational modeling can be used to investigate the mechanism of such reactions, for example, the reaction with a nucleophile like a hydroxide (B78521) ion.

This type of reaction can proceed through two main mechanisms: SN1 or SN2. ibchem.com For a primary bromoalkane like the one in this compound, the SN2 mechanism is generally favored. chemguide.co.uk In this mechanism, the nucleophile attacks the carbon atom from the side opposite to the bromine atom. libretexts.org Computational modeling can be used to locate the transition state of this reaction, which is the highest energy point along the reaction coordinate. mdpi.com The geometry of the transition state would show the nucleophile and the leaving group (bromide ion) partially bonded to the carbon atom. chemguide.co.uk The energy barrier for the reaction, known as the activation energy, can also be calculated, providing a measure of the reaction rate. ibchem.com

Furthermore, the aniline group can participate in reactions such as acylation. scispace.com The etherification of the related compound, 4-aminophenol (B1666318), has been a subject of synthetic studies, and the reaction pathways could be computationally modeled to understand the kinetics and thermodynamics involved. researchgate.netmdpi.comresearchgate.net

Computational methods, particularly DFT, are widely used to predict NMR chemical shifts (¹H and ¹³C) with a high degree of accuracy. mdpi.comacs.org This is achieved by calculating the nuclear shielding constants for each atom in the molecule. acs.org These predicted spectra can be invaluable in confirming the structure of a synthesized compound or in assigning peaks in an experimental spectrum. mdpi.com

For this compound, a DFT calculation could predict the chemical shifts for all the hydrogen and carbon atoms. For example, the aromatic protons would have distinct chemical shifts depending on their position relative to the amino and propoxy groups. The protons on the propyl chain would also have characteristic shifts, with the protons on the carbon adjacent to the bromine atom being the most deshielded. The accuracy of these predictions depends on the chosen computational method, including the functional and basis set, as well as the modeling of solvent effects. researchgate.netfrontiersin.org

Table 2: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Structurally Related Aromatic Ether

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C1 (aromatic, attached to O) | 155.2 | 154.8 |

| C2 (aromatic) | 115.8 | 115.1 |

| C3 (aromatic) | 122.5 | 121.9 |

| C4 (aromatic, attached to N) | 145.3 | 144.7 |

| O-CH₂ | 68.9 | 68.5 |

| CH₂-CH₂ | 30.1 | 29.7 |

| CH₂-Br | 33.5 | 33.1 |

Note: This table is a hypothetical representation for illustrative purposes based on the expected accuracy of DFT calculations for similar molecules. rhhz.net

Reaction Pathway Modeling and Transition State Characterization

Conformational Analysis and Potential Energy Surfaces

The flexibility of the 3-bromopropoxy chain in this compound means that the molecule can exist in multiple conformations. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them. This can be done by systematically changing the dihedral angles along the flexible chain and calculating the energy at each point, generating a potential energy surface (PES). researchgate.netresearchgate.net

Intermolecular Interactions and Hydrogen Bonding Network Analysis

The aniline part of this compound contains an N-H bond, making it capable of acting as a hydrogen bond donor. The oxygen atom of the ether linkage and the nitrogen atom itself can act as hydrogen bond acceptors. These interactions are fundamental to the bulk properties of the substance, such as its melting and boiling points. libretexts.orggithub.io

Computational studies can be used to analyze the strength and geometry of these hydrogen bonds. rsc.org For example, in a condensed phase, molecules of this compound could form hydrogen-bonded dimers or larger aggregates. The strength of these interactions can be quantified by calculating the binding energy between the molecules. aip.org The Atoms in Molecules (AIM) theory can be used to characterize the nature of the hydrogen bonds by analyzing the electron density at the bond critical points. Hirshfeld surface analysis is another tool that can visualize and quantify intermolecular contacts. mdpi.comnih.gov

Molecular Dynamics Simulations of Compound Behavior in Chemical Environments

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule in a specific environment, such as in a solvent or at an interface. researchgate.netresearchgate.nettandfonline.com An MD simulation of this compound in a solvent like water or an organic solvent would reveal how the molecule moves, rotates, and interacts with the surrounding solvent molecules.

These simulations can provide insights into the solvation structure around the molecule, showing how solvent molecules arrange themselves around the polar aniline head and the more nonpolar bromopropoxy tail. This can be particularly useful in understanding the solubility and transport properties of the molecule. MD simulations can also be used to study the adsorption of the molecule onto surfaces, which is relevant in applications like corrosion inhibition. researchgate.netresearchgate.net By simulating the system over time, it is possible to calculate various properties, such as diffusion coefficients and radial distribution functions, which describe the local structure of the liquid. tandfonline.com

Advanced Synthetic Applications and Building Block Utility

Role as an Intermediate in the Synthesis of Complex Organic Molecules

The utility of 4-(3-Bromopropoxy)aniline as a molecular scaffold is demonstrated in its application across various fields of chemical synthesis, from drug discovery to materials science. cymitquimica.comchemicalbook.com Its pre-installed linker arm, the bromopropoxy group, provides a straightforward method for tethering the aniline-based core to other molecules or for introducing specific functionalities to modulate the physicochemical properties of the final product.

In the realm of medicinal chemistry, the identification and optimization of lead compounds are critical stages in the drug discovery pipeline. frontiersin.org Substituted anilines are core components of numerous therapeutic agents. This compound serves as an exemplary precursor in this process, where its constituent parts can be strategically utilized. The aniline (B41778) moiety can be incorporated into a known pharmacophore, while the bromopropoxy chain acts as a flexible linker to explore the chemical space around a biological target.

This approach is central to lead optimization, where medicinal chemists systematically modify a lead compound to enhance its potency, selectivity, and pharmacokinetic profile. frontiersin.org The terminal bromide on the propoxy chain of this compound can be displaced by various nucleophiles (e.g., amines, thiols, azides), enabling the synthesis of a library of analogues with diverse substituents. mdpi.comresearchgate.net This allows for a systematic investigation of structure-activity relationships (SAR). For instance, introducing different groups at the end of the propoxy chain can alter the compound's solubility, lipophilicity, and ability to form hydrogen bonds, all of which are crucial for drug efficacy. frontiersin.org This strategic derivatization is a key step in transforming a promising lead compound into a viable drug candidate. kyoto-u.ac.jp

The synthesis of active ingredients for agrochemicals, such as herbicides, fungicides, and insecticides, often relies on heterocyclic chemistry, with aniline derivatives serving as common starting materials. chemicalbook.comchemimpex.com The structural framework of this compound is well-suited for creating novel agrochemical candidates. The aniline core can be used to construct the central heterocyclic scaffold known to possess biocidal activity, while the bromopropoxy side chain allows for modifications aimed at optimizing factors like target specificity, environmental persistence, and plant uptake. The versatility shown by related bromo-substituted anilines in creating agrochemicals highlights the potential of this compound as a valuable intermediate in the development of new crop protection agents. chemicalbook.com

The aniline functional group is a cornerstone of the dye industry, primarily due to its ability to be converted into a diazonium salt, which can then undergo azo coupling reactions to produce a vast range of intensely colored azo dyes. google.comafirm-group.com this compound can be employed as a precursor in the synthesis of such dyes. The aniline nitrogen provides the entry point for diazotization and subsequent coupling.

Furthermore, the bromopropoxy chain offers a reactive handle for covalently bonding the dye to a substrate, such as a polymer, fabric, or nanoparticle. This creates functional materials where the chromophore is permanently integrated, leading to enhanced stability and preventing leaching. This approach is used to create reactive dyes that form a chemical bond with the fiber, resulting in excellent colorfastness. google.com The ability to functionalize the end of the propoxy chain also allows for the fine-tuning of the dye's optical properties, such as its absorption and emission wavelengths.

Building Block for Agrochemical Active Ingredients

Development of Heterocyclic Compounds Utilizing this compound

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. mdpi.com this compound is a valuable starting material for synthesizing key heterocyclic scaffolds, such as quinazolines and benzothiazoles, where the aniline ring becomes part of the fused ring system.

Quinazolines and their derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, including use as antihistaminic agents. mdpi.comtandfonline.comresearchgate.net The synthesis of quinazoline (B50416) derivatives often involves the construction of the pyrimidine (B1678525) ring onto a pre-existing aniline. Starting with this compound, the aniline nitrogen and an adjacent ring carbon can be incorporated as N-1 and C-4a of the quinazoline core, respectively.

A general strategy involves the reaction of the aniline with reagents that provide the remaining atoms for the new ring, followed by cyclization. The resulting quinazoline product is substituted at the 6-position with the 3-bromopropoxy group. This terminal bromide is a key reactive site for further derivatization, allowing for the introduction of various amine-containing side chains, which has been shown to be crucial for the biological activity of many quinazoline-based drugs. tandfonline.comresearchgate.net

| Starting Material | Reaction Steps | Intermediate Product | Final Derivatization |

|---|---|---|---|

| This compound | 1. Reaction with an anthranilic acid derivative or equivalent two-carbon synthon. 2. Cyclization to form the quinazolinone core. | 6-(3-Bromopropoxy)quinazolin-4(3H)-one | Nucleophilic substitution at the terminal bromide with various amines (e.g., piperazine, morpholine) to yield a library of final products. |

The benzothiazole (B30560) scaffold is another privileged structure in medicinal chemistry, found in compounds with anticancer, anti-inflammatory, and antimicrobial properties. sphinxsai.comnih.gov A common and direct method for synthesizing benzothiazoles is the reaction of a substituted aniline with a source of sulfur and carbon. derpharmachemica.comorganic-chemistry.org

Utilizing this compound as the starting material, a 2-amino-6-(3-bromopropoxy)benzothiazole can be synthesized. A typical procedure involves the reaction of the aniline with potassium thiocyanate (B1210189) or ammonium (B1175870) thiocyanate in the presence of an oxidizing agent, such as bromine, in an acidic medium. sphinxsai.comderpharmachemica.com In this reaction, the aniline nitrogen and the ortho-carbon atom of the benzene (B151609) ring, along with the thiocyanate, form the thiazole (B1198619) ring fused to the original benzene ring. The resulting benzothiazole retains the bromopropoxy group at the 6-position, which serves as a versatile handle for introducing further molecular diversity, similar to its role in the quinazoline series. rsc.org

| Starting Material | Reagents | Reaction Type | Product Scaffold |

|---|---|---|---|

| This compound | Ammonium Thiocyanate (NH₄SCN) or Potassium Thiocyanate (KSCN), Bromine (Br₂) in acetic acid. | Oxidative Cyclization (Hugershoff reaction). | 2-Amino-6-(3-bromopropoxy)benzothiazole |

Incorporation into Imidazole-Containing Structures

The structure of this compound is well-suited for the synthesis of imidazole-containing molecules. The terminal bromine on the propoxy chain serves as an excellent electrophile for the N-alkylation of imidazole (B134444) and its derivatives. This reaction typically proceeds via a nucleophilic substitution mechanism, where one of the nitrogen atoms of the imidazole ring attacks the carbon atom bearing the bromine, displacing the bromide ion.

This synthetic strategy is a common and effective method for creating a stable ether linkage between an aromatic core and an imidazole moiety. baranlab.orgorganic-chemistry.org For instance, a similar compound, 1-(3-bromopropoxy)-4-nitrobenzene, is known to react with imidazole to form 1-[3-(4-nitrophenoxy)propyl]-1H-imidazole. lookchem.com The aniline derivative would be expected to react in an analogous fashion. The reaction is often facilitated by a base to deprotonate the imidazole, enhancing its nucleophilicity, and is typically carried out in a polar aprotic solvent. google.com

The resulting product, 4-(3-(1H-imidazol-1-yl)propoxy)aniline, retains the aniline functional group, which can be used for further synthetic transformations, making the parent compound a key intermediate for more complex, multi-functionalized imidazole derivatives. nih.gov

Table 1: Synthesis of Imidazole-Containing Structure from this compound

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Imidazole | 4-(3-(1H-imidazol-1-yl)propoxy)aniline | N-alkylation |

Strategies for Chemical Library Synthesis and Diversity-Oriented Approaches

The dual functionality of this compound makes it an ideal scaffold for diversity-oriented synthesis and the construction of chemical libraries. These libraries are crucial in drug discovery for screening against a multitude of biological targets to identify new lead compounds. researchgate.net

Parallel Synthesis for High-Throughput Screening

Parallel synthesis is a technique used to create a large number of compounds simultaneously in a spatially separated manner, often in microtiter plates, which is ideal for high-throughput screening (HTS). researchgate.netrsc.org The structure of this compound is amenable to this approach due to its two distinct reactive sites.

A typical strategy would involve a two-dimensional combinatorial approach. In the first step, the bromo-functional group can be reacted with a library of diverse nucleophiles (e.g., various substituted imidazoles, other heterocycles, amines, or thiols) in a parallel array. In the second step, the aniline's amino group on the resulting products can be functionalized with a second library of reagents, such as a diverse set of acyl chlorides, sulfonyl chlorides, or isocyanates. ingentaconnect.com This generates a large matrix of unique compounds from a single core structure, significantly accelerating the discovery process. nih.gov

Table 2: Example of a Parallel Synthesis Approach

| Step | Reagent Library A (Reacts with -Br) | Reagent Library B (Reacts with -NH₂) | Resulting Library |

| 1 | Imidazoles, Pyrazoles, Triazoles | - | Array of heterocycle-linked anilines |

| 2 | - | Acyl Chlorides, Sulfonyl Chlorides | Matrix of diverse, functionalized final products |

Scaffold Diversification through Post-Synthetic Functionalization

Scaffold diversification is a powerful strategy in medicinal chemistry where a common core structure, or scaffold, is synthesized and then subsequently modified to create a library of analogues. mdpi.com this compound is an excellent starting point for creating a central scaffold that can be elaborated upon through post-synthetic modification (PSM). rsc.orgresearchgate.net

Table 3: Potential Post-Synthetic Modifications of the Aniline Scaffold

| Reaction Type | Reagent Class | Resulting Functional Group |

| Acylation | Carboxylic acids, Acyl chlorides | Amide |

| Sulfonylation | Sulfonyl chlorides | Sulfonamide |

| Urea Formation | Isocyanates | Urea |

| Reductive Amination | Aldehydes/Ketones + Reducing Agent | Secondary/Tertiary Amine |

| Buchwald-Hartwig Amination | Aryl halides + Catalyst | Diaryl Amine |

Q & A

What are the established synthetic routes for 4-(3-Bromopropoxy)aniline, and how can reaction conditions be optimized for higher yields?

Basic Research Question

The synthesis typically involves nucleophilic substitution reactions. For example, a bromopropoxy group can be introduced to an aniline derivative via reaction with 1,3-dibromopropane in the presence of a base (e.g., K₂CO₃) under reflux in polar aprotic solvents like acetonitrile. Purification via silica gel chromatography (e.g., using ethyl acetate/hexane gradients) is critical to isolate the product . Optimization strategies include:

- Catalyst/base selection : Use of K₂CO₃ for deprotonation while minimizing side reactions.

- Solvent choice : Acetonitrile or DMF to enhance reaction kinetics.

- Temperature control : Reflux conditions (~80–100°C) to balance reaction rate and decomposition risks.

- Stoichiometry : Excess 1,3-dibromopropane (4:1 molar ratio) to drive the reaction to completion .

How is this compound characterized using spectroscopic and crystallographic methods?

Basic Research Question

Characterization involves:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm the bromopropoxy substitution pattern (e.g., triplet signals for -CH₂Br groups at δ ~3.6–4.3 ppm) .

- Mass spectrometry (MS) : ESI-MS to verify molecular weight (e.g., [M+H]⁺ peak at m/z 358 for derivatives) .

- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) can resolve crystal structures, particularly for derivatives with heavy atoms like bromine, aiding in absolute configuration determination .

What strategies are employed to resolve contradictions in reported synthetic yields or byproduct formation during preparation?

Advanced Research Question

Discrepancies in yields or byproducts often arise from:

- Reagent purity : Trace moisture in solvents or bases can hydrolyze bromopropoxy intermediates.

- Competing reactions : Alkylation at multiple sites (e.g., O- vs. N-alkylation in aniline derivatives).

Mitigation strategies : - Analytical cross-verification : Use TLC/HPLC to monitor reaction progress and identify byproducts early.

- Temperature modulation : Lower temperatures (e.g., 50°C) to suppress side reactions.

- Protecting groups : Temporarily protect the aniline -NH₂ group with acetyl or tert-butoxycarbonyl (Boc) to direct regioselectivity .

How can computational chemistry tools predict the reactivity and regioselectivity of this compound in cross-coupling reactions?

Advanced Research Question

Density Functional Theory (DFT) calculations can model:

- Electrophilic/nucleophilic sites : Partial charge analysis (e.g., Mulliken charges) identifies reactive centers on the aromatic ring and bromopropoxy chain.

- Transition states : Simulate activation barriers for Suzuki-Miyaura or Ullmann coupling reactions, predicting whether bromine or the amino group acts as the leaving group.

- Solvent effects : COSMO-RS models evaluate solvent polarity impacts on reaction pathways .

Example : Pd-catalyzed coupling reactions may favor bromine displacement over amino group participation due to lower bond dissociation energy (C-Br vs. C-N) .

What experimental designs are recommended to assess the biological activity of this compound derivatives?

Advanced Research Question

For pharmacological studies:

- Enzyme inhibition assays : Target enzymes (e.g., tyrosine kinases or oxidoreductases) using fluorescence-based kinetic measurements.

- Receptor binding studies : Radioligand displacement assays (e.g., ³H-labeled competitors) to quantify affinity.

- Cellular toxicity profiling : MTT assays in cell lines (e.g., HEK293 or HepG2) to evaluate IC₅₀ values.

Key controls : Include structurally analogous compounds (e.g., 4-(2-bromopropoxy)aniline) to isolate positional effects of the bromine substituent .

How does the bromopropoxy substituent influence the electronic properties of this compound compared to its analogs?

Advanced Research Question

The bromopropoxy group acts as an electron-withdrawing moiety due to inductive effects from bromine, altering:

- Aromatic ring electron density : Reduced nucleophilicity at the para position (relative to -OCH₂CH₂CH₂Br), confirmed via Hammett substituent constants (σ ≈ +0.45).

- Redox behavior : Cyclic voltammetry shows anodic shifts in oxidation potentials compared to non-halogenated analogs.

- Photophysical properties : Bathochromic shifts in UV-Vis spectra due to extended conjugation .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Research Question

Key challenges include:

- Purification scalability : Column chromatography is impractical; alternatives like recrystallization or distillation must be optimized.

- Byproduct management : Efficient removal of dibromo byproducts (e.g., via liquid-liquid extraction).

- Safety protocols : Handling brominated intermediates (potential lachrymators) requires inert atmospheres and corrosion-resistant equipment .

How can isotopic labeling (e.g., ¹³C, ²H) of this compound aid in metabolic pathway tracing?

Advanced Research Question

Isotopic labeling enables:

- Mass spectrometry imaging : Tracking metabolite distribution in tissues using ¹³C-labeled aniline derivatives.

- NMR-based metabolomics : Observing real-time biochemical transformations (e.g., hepatic clearance pathways).

Synthetic approach : Incorporate ¹³C-enriched KCN or NaBH₄ during reduction steps to label specific positions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.